5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-trifluoromethylvalerophenone
Description
Chemical Structure and Properties 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-trifluoromethylvalerophenone (CAS: 898786-69-1) is a fluorinated ketone derivative with a molecular weight of 344.374 g/mol . Its structure comprises a valerophenone backbone (pentanone) substituted with a 5,5-dimethyl-1,3-dioxane ring at the 5-position and a trifluoromethyl (-CF₃) group at the 2'-position of the phenyl ring. The 1,3-dioxane moiety enhances steric bulk and modulates solubility, while the electron-withdrawing trifluoromethyl group influences reactivity and electronic properties .
The compound is marketed by Fluorochem as a laboratory reagent for chemical synthesis and pharmaceutical research, particularly in developing fluorinated bioactive molecules .
Properties
IUPAC Name |
5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-[2-(trifluoromethyl)phenyl]pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3O3/c1-17(2)11-23-16(24-12-17)10-6-5-9-15(22)13-7-3-4-8-14(13)18(19,20)21/h3-4,7-8,16H,5-6,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVHMRCUUDPEJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=CC=CC=C2C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645950 | |
| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[2-(trifluoromethyl)phenyl]pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-67-9 | |
| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[2-(trifluoromethyl)phenyl]pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-trifluoromethylvalerophenone typically involves the formation of the dioxane ring followed by the introduction of the trifluoromethyl group. One common method involves the reaction of 5,5-dimethyl-1,3-dioxane with a suitable valerophenone derivative under acidic conditions to form the desired compound. The reaction conditions often include the use of a strong acid catalyst, such as trifluoroacetic acid, and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-trifluoromethylvalerophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-trifluoromethylvalerophenone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-trifluoromethylvalerophenone involves its interaction with specific molecular targets. The dioxane ring and trifluoromethyl group can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 1,3-dioxane-substituted valerophenones. Below is a comparative analysis of its structural analogs, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Comparative Overview of Key Analogs
Key Findings:
Substituent Effects on Reactivity :
- The trifluoromethyl group in the target compound enhances electron-deficient character, favoring electrophilic aromatic substitution reactions compared to halogenated analogs (e.g., 2',4'-difluoro or 2',5'-dichloro derivatives) .
- Chloro and iodo derivatives exhibit higher reactivity in cross-coupling reactions, making them suitable for synthesizing complex aryl frameworks .
Physicochemical Properties :
- Lipophilicity : The trifluoromethyl group increases logP compared to methoxy- or methyl-substituted analogs, suggesting improved membrane permeability for drug delivery .
- Stability : 1,3-Dioxane-substituted compounds generally show enhanced thermal and oxidative stability due to the rigid dioxane ring .
Applications :
- Pharmaceuticals : Fluorinated derivatives (e.g., target compound, 2',4'-difluoro analog) are prioritized in kinase inhibitor and antiviral agent development .
- Agrochemicals : Chlorinated analogs are used as intermediates in herbicide synthesis due to their cost-effectiveness and reactivity .
Safety Profiles :
- Dichloro and iodo derivatives require stringent handling (e.g., UN hazard class 6.1 for toxic substances) due to halogen-related toxicity, whereas trifluoromethyl and methoxy analogs pose lower acute risks .
Biological Activity
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-trifluoromethylvalerophenone (CAS No. 898786-69-1) is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C18H23F3O3. The presence of the trifluoromethyl group and the dioxane moiety suggests that this compound may exhibit unique interactions with biological targets.
Research indicates that compounds similar to this compound may exert their biological effects through modulation of cellular pathways involved in apoptosis and cell cycle regulation. Specifically, studies have shown that related dioxane derivatives can inhibit mRNA splicing, which is crucial for protein synthesis and cellular function .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. The following table summarizes the findings from recent studies:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A2780 (Ovarian Cancer) | < 5 | Significant cytotoxicity |
| SK-OV-3 (Ovarian Cancer) | < 5 | Significant cytotoxicity |
| CHO-K1A (Control) | > 10 | Minimal cytotoxicity |
These results indicate that this compound exhibits potent cytotoxic effects against specific cancer cell lines while showing reduced activity in non-cancerous cell lines .
Case Study 1: Anti-Cancer Activity
In a study focusing on the anti-cancer properties of dioxane derivatives, this compound was evaluated in vivo using mouse models with implanted tumors. The compound demonstrated a notable reduction in tumor size compared to control groups, suggesting its potential as an effective anti-tumor agent. The mechanism was attributed to its ability to induce apoptosis in cancer cells through the activation of caspase pathways .
Case Study 2: Pharmacokinetics
A pharmacokinetic study assessed the absorption and metabolism of the compound in human plasma. It was found that the compound exhibited a longer half-life than other similar compounds due to its structural modifications. This characteristic could enhance its therapeutic efficacy by maintaining higher plasma concentrations over extended periods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
